molecular formula C15H18O4 B3060999 Diethyl (2E)-2-benzylidenesuccinate CAS No. 23360-64-7

Diethyl (2E)-2-benzylidenesuccinate

Cat. No. B3060999
CAS RN: 23360-64-7
M. Wt: 262.3 g/mol
InChI Key: KYFSKKXDQHJWKR-RAXLEYEMSA-N
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Description

Diethyl (2E)-2-benzylidenesuccinate, also known as dibenzylidenemalonate, is a chemical compound with the molecular formula C18H18O4. It is a yellow powder that is soluble in organic solvents such as ethanol and acetone. Dibenzylidenemalonate is widely used in scientific research, particularly in the field of organic chemistry, due to its unique chemical properties and potential applications.

Future Directions

: Xue-Jun Zhang. Crystal structure and Hirshfeld analysis of diethyl (2E,2′E)-3,3′-[1-(8-phenylisoquinolin-1-yl)-1H-indole-2,7-diyl]diacrylate. Acta Crystallographica Section E: Crystallographic Communications, 77(9), 2021. DOI: 10.1107/S2056989021009623 : Sharma, R., Kumar, S., & Kumar, A. (2010). Indole: The molecule of diverse biological activities. Bioorganic & Medicinal Chemistry, 18(19), 6619–6631. DOI: 10.1016/j.bmc.2010.07.071 : Vargas, D. A., Sathler, P. C., & Stefani, H. A. (2018). Recent advances in the synthesis of indoles. Tetrahedron Letters, 59(31), 2929–2940. DOI: 10.1016/j.tetlet.2018.06.062

properties

IUPAC Name

diethyl (2E)-2-benzylidenebutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-3-18-14(16)11-13(15(17)19-4-2)10-12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFSKKXDQHJWKR-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=CC1=CC=CC=C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C(=C\C1=CC=CC=C1)/C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (2E)-2-benzylidenesuccinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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